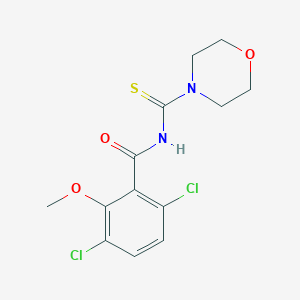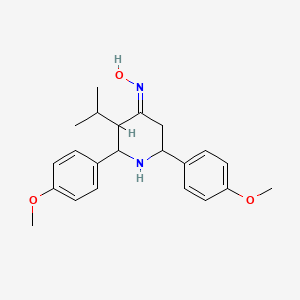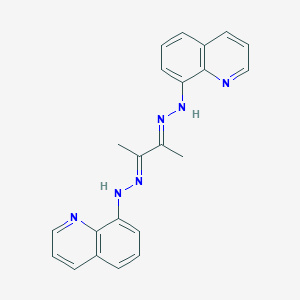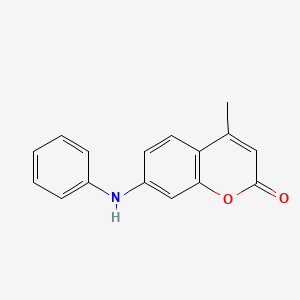
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as DAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPT is a gamma-secretase inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
作用機序
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid. By inhibiting gamma-secretase, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide reduces the production of beta-amyloid, which has been shown to be associated with the development of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has a wide range of biochemical and physiological effects. In addition to its role in inhibiting the production of beta-amyloid and inducing apoptosis in cancer cells, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to have anti-inflammatory effects. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is that it is readily available and has been well-studied. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been shown to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. However, one of the limitations of using 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is that it can be toxic to cells at high concentrations. Researchers must be careful to use appropriate concentrations of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide to avoid toxicity.
将来の方向性
There are many future directions for research involving 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. One area of research is the development of more selective gamma-secretase inhibitors that have fewer side effects than 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. Another area of research is the study of the role of gamma-secretase in other diseases, such as cancer and inflammatory diseases. Additionally, researchers may explore the potential applications of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, or 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, is a gamma-secretase inhibitor that has been extensively studied for its potential applications in scientific research. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has a wide range of biochemical and physiological effects, including the inhibition of beta-amyloid production, induction of apoptosis in cancer cells, and anti-inflammatory effects. While 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has many advantages for lab experiments, researchers must be careful to use appropriate concentrations to avoid toxicity. There are many future directions for research involving 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide, including the development of more selective gamma-secretase inhibitors and the study of the role of gamma-secretase in other diseases.
合成法
The synthesis of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide involves the reaction of 3,6-dichloro-2-hydroxybenzamide with thioamide and morpholine. The resulting compound is then treated with methoxychlor and triethylamine to produce 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide. The synthesis of 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been well-established, and the compound is readily available for research purposes.
科学的研究の応用
3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to inhibit the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. 3,6-dichloro-2-methoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
3,6-dichloro-2-methoxy-N-(morpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3S/c1-19-11-9(15)3-2-8(14)10(11)12(18)16-13(21)17-4-6-20-7-5-17/h2-3H,4-7H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQXSWQHWXFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC(=S)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)



![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)